In-Depth Technical Guide to the Chemical Properties of 2-(Diethylamino)butanenitrile
In-Depth Technical Guide to the Chemical Properties of 2-(Diethylamino)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)butanenitrile is a member of the aminonitrile family, a class of organic compounds characterized by the presence of both an amino group and a nitrile group. These functionalities impart a unique reactivity profile, making aminonitriles valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties of 2-(Diethylamino)butanenitrile, including its physicochemical characteristics, spectral data, and safety information. Due to the limited availability of experimental data for this specific compound, information on related compounds and general properties of aminonitriles is included to provide a broader context for researchers.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 16250-35-4 | [1][2] |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Canonical SMILES | CCC(C#N)N(CC)CC | [1] |
| InChI Key | TZEWMPTWEWTXOY-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 27.03 Ų | [4] |
| logP (predicted) | 0.85018 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Note: The TPSA, logP, and hydrogen bond information are computational predictions and provide an indication of the molecule's potential polarity, lipophilicity, and intermolecular interactions.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis of 2-(Diethylamino)butanenitrile are scarce. However, the synthesis of α-aminonitriles is a well-established area of organic chemistry. The most common method for their preparation is the Strecker synthesis.
General Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source (typically hydrogen cyanide or a salt thereof like sodium cyanide). For the synthesis of 2-(Diethylamino)butanenitrile, the likely precursors would be butanal, diethylamine, and a cyanide source.
A plausible synthetic route is outlined below. This is a generalized procedure and would require optimization for the specific synthesis of 2-(Diethylamino)butanenitrile.
Reaction Scheme:
Illustrative Laboratory-Scale Protocol (based on related aminonitrile syntheses):
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Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice bath to maintain a low temperature.
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Reagents: Diethylamine is dissolved in a suitable solvent (e.g., methanol or a water-methanol mixture).
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Addition of Aldehyde: Butanal is added dropwise to the stirred solution of diethylamine while maintaining the temperature at 0-5 °C.
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Cyanide Addition: A solution of sodium cyanide in water is then added slowly to the reaction mixture, ensuring the temperature does not rise significantly. The reaction is typically stirred for several hours at room temperature or with gentle heating.
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Work-up: The reaction mixture is then quenched, typically with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and purification of an α-aminonitrile.
Caption: Generalized workflow for the synthesis of 2-(Diethylamino)butanenitrile.
Spectroscopic Data
Specific, experimentally obtained spectral data for 2-(Diethylamino)butanenitrile is not widely available. However, based on the known spectral properties of aminonitriles, the following characteristics can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl groups (triplets and quartets), the methine proton adjacent to the nitrile and amino groups, and the protons of the butyl chain. The chemical shift of the α-proton would be influenced by both the nitrogen and the nitrile group.
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¹³C NMR: The carbon NMR spectrum would show characteristic signals for the nitrile carbon (typically in the range of 115-125 ppm), the α-carbon, and the carbons of the diethylamino and butyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Diethylamino)butanenitrile would be expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. Other significant bands would include C-H stretching and bending vibrations from the alkyl groups and C-N stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns would likely involve the loss of alkyl groups from the diethylamino moiety and cleavage adjacent to the nitrile group. Predicted mass spectral data suggests a prominent peak for the [M+H]⁺ ion at m/z 141.13863.[3]
The following diagram illustrates a typical analytical workflow for the characterization of a synthesized aminonitrile.
Caption: Analytical workflow for structural confirmation of 2-(Diethylamino)butanenitrile.
Reactivity and Stability
Aminonitriles are generally stable compounds under neutral conditions. However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding α-amino acid or α-amino amide. The nitrile group can also be reduced to a primary amine. Information regarding the specific stability and reactivity of 2-(Diethylamino)butanenitrile is not available and should be determined experimentally.
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of 2-(Diethylamino)butanenitrile. The broader class of aminonitriles has been investigated for various pharmacological activities, but any potential effects of this specific compound would require dedicated biological screening and investigation.
Safety and Handling
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Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis. Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.
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Handling: This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
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Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
2-(Diethylamino)butanenitrile is a chemical compound for which detailed experimental data is currently lacking in the public domain. This guide has provided the available information and has drawn upon the known chemistry of the broader class of aminonitriles to infer potential properties and handling procedures. Further experimental investigation is required to fully characterize its physicochemical properties, reactivity, and potential biological activities. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and should consider the information presented in this guide as a preliminary resource to be supplemented with rigorous experimental validation.
